molecular formula C13H17N3O4S B15101981 N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenylglycinamide

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenylglycinamide

Cat. No.: B15101981
M. Wt: 311.36 g/mol
InChI Key: SYOWMEKTDROWDL-UHFFFAOYSA-N
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Description

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenylglycinamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a tetrahydrothiophene ring with a sulfone group, a phenyl group, and a glycinamide moiety, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenylglycinamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring is synthesized through a cyclization reaction involving a suitable diene and a thiol.

    Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling with Glycinamide: The sulfone-containing tetrahydrothiophene is coupled with glycinamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl isocyanate or a similar reagent.

Industrial Production Methods

Industrial production of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenylglycinamide may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenylglycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or other reduced forms.

    Substitution: The phenyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Phenyl isocyanate, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols.

Scientific Research Applications

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenylglycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a modulator of biological pathways, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenylglycinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or ion channels, depending on its structure and functional groups. The sulfone group, in particular, plays a crucial role in its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
  • N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucine

Uniqueness

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenylglycinamide is unique due to its combination of a sulfone-containing tetrahydrothiophene ring, a phenyl group, and a glycinamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H17N3O4S

Molecular Weight

311.36 g/mol

IUPAC Name

2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-phenylacetamide

InChI

InChI=1S/C13H17N3O4S/c17-12(15-10-4-2-1-3-5-10)8-14-13(18)16-11-6-7-21(19,20)9-11/h1-5,11H,6-9H2,(H,15,17)(H2,14,16,18)

InChI Key

SYOWMEKTDROWDL-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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